N1-(4-methylbenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(4-methylbenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 4-methylbenzyl group on one nitrogen and a (3-(phenylsulfonyl)oxazolidin-2-yl)methyl substituent on the other. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its role in medicinal chemistry, particularly in antiviral and enzyme inhibition applications.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-7-9-16(10-8-15)13-21-19(24)20(25)22-14-18-23(11-12-28-18)29(26,27)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBICVAMMIRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methylbenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 507.6 g/mol. The structure features an oxazolidine ring, which is often associated with antimicrobial properties, and a sulfonyl group that enhances its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O7S |
| Molecular Weight | 507.6 g/mol |
| CAS Number | 868983-27-1 |
| Solubility | Very soluble |
| Log P (octanol-water) | 1.54 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The sulfonamide moiety enhances the compound's interaction with bacterial enzymes, leading to inhibition of bacterial growth. Studies have shown significant antibacterial effects against various strains, particularly resistant ones.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis through modulation of specific signaling pathways. This suggests potential therapeutic applications in oncology.
Antibacterial Studies
In vitro studies have demonstrated that oxazolidine derivatives exhibit significant antibacterial effects. A notable study utilized the disc diffusion method to evaluate the antibacterial efficacy against resistant strains:
- Objective : Evaluate antibacterial efficacy against resistant strains.
- Method : Disc diffusion method.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
Anticancer Studies
Another study assessed the cytotoxic effects on cancer cell lines using the MTT assay:
- Objective : Assess cytotoxic effects on cancer cell lines.
- Method : MTT assay for determining cell viability.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.
Case Studies
-
Antibacterial Properties Study
- Objective : To evaluate the efficacy against resistant bacterial strains.
- Methodology : Utilized standard microbiological techniques to assess growth inhibition.
- Findings : The compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Effects Study
- Objective : To determine the impact on various cancer cell lines.
- Methodology : Employed flow cytometry and apoptosis assays.
- Findings : Indicated significant induction of apoptosis in treated cells, highlighting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Sulfonyl-Oxazolidine Derivatives
- N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide (): Structural Difference: Replaces the phenylsulfonyl group with a 3,4-dimethoxyphenylsulfonyl moiety. Molecular weight: 477.5 g/mol. Synthetic Note: Similar sulfonyl-oxazolidine derivatives often require multi-step synthesis, including sulfonylation of oxazolidine intermediates .
Thiazole- and Pyrrolidine-Containing Oxalamides
Aryl-Substituted Oxalamides
- N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 16, ): Structural Difference: Contains a 4-hydroxybenzoylphenyl group and 4-methoxyphenethyl chain. However, dimerization during synthesis reduced yield to 23% .
Antiviral Activity
Enzyme Inhibition
Molecular Weight and Solubility
- The target compound’s molecular weight (~477 g/mol, extrapolated from ) is comparable to S336 (468.5 g/mol) but lower than bis-oxalamides in –11 (e.g., compound 5: ~600 g/mol). The phenylsulfonyl group may reduce aqueous solubility relative to hydroxy/methoxy-substituted analogs .
Key Research Findings and Gaps
- Research Gaps: No direct data on synthesis, antiviral activity, or CYP inhibition for the target compound. Comparative studies with S336 () and thiazole derivatives () are needed to validate its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
